molecular formula C7H3BrClFO2 B1374828 3-Bromo-2-chloro-6-fluorobenzoic acid CAS No. 1114809-13-0

3-Bromo-2-chloro-6-fluorobenzoic acid

Cat. No. B1374828
CAS RN: 1114809-13-0
M. Wt: 253.45 g/mol
InChI Key: BPKBUPFQEALBFX-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated derivative of benzoic acid . It contains bromine, chlorine, and fluorine atoms attached to a benzoic acid backbone .


Molecular Structure Analysis

The molecular formula of this compound is C7H3BrClFO2 . Its InChI code is 1S/C7H3BrClFO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Lithiation and Reaction Specificities: 3-Bromo-2-chloro-6-fluorobenzoic acid is involved in unique chemical reactions, such as lithiation adjacent to the carboxylate, and the formation of benzyne-3-carboxylate, highlighting its distinct chemical behavior (Gohier, Castanet, & Mortier, 2003).
  • Synthesis Process: The synthesis of similar halogenated benzoic acids, like 3-Bromo-2-fluorobenzoic acid, involves specific steps such as bromination, hydrolysis, diazotization, and deamination, underlining the compound's complex synthesis process (Zhou Peng-peng, 2013).

Physical and Chemical Properties

  • Adsorption Behaviors: Studies on halogenated benzoic acids, including those similar to this compound, provide insights into their adsorption behaviors on metal surfaces, which is crucial for understanding their interactions in various environments (Ikezawa, Yoshida, & Ariga, 2006).
  • Structural Characterization and Photochemistry: The study of compounds like 2-Chloro-6-fluorobenzoic acid reveals information about their structural characterization and photochemical properties, providing a basis for understanding the properties of this compound in different states (Kuş, 2017).

Thermodynamics and Spectroscopy

  • Thermodynamic Properties: Research on halobenzoic acids, including those similar to this compound, involves critical evaluations of their thermodynamic properties, vital for understanding their stability and reactions under different conditions (Chirico et al., 2017).
  • Vibrational Spectra Analysis: Studies on the vibrational spectra of halobenzoic acids contribute to a comprehensive understanding of their molecular structures and electronic properties, which is essential for the characterization of this compound (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).

Biochemical and Environmental Applications

  • Enzymatic Degradation: Research on the enzymatic degradation of halobenzoates, including compounds similar to this compound, reveals insights into the metabolic pathways and biodegradation mechanisms, which are crucial for environmental remediation and biochemical applications (Kuntze et al., 2011).
  • Anaerobic Degradation in Microorganisms: Studies on the anaerobic degradation of fluorinated aromatic compounds, closely related to this compound, offer insights into the environmental fate of these compounds and their interactions with microbial communities (Vargas et al., 2000).

Mechanism of Action

The mechanism of action for 3-Bromo-2-chloro-6-fluorobenzoic acid is not specified in the searched resources. The effects of this compound would depend on its specific use in chemical or pharmaceutical applications .

Safety and Hazards

Safety information indicates that 3-Bromo-2-chloro-6-fluorobenzoic acid may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-chloro-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKBUPFQEALBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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